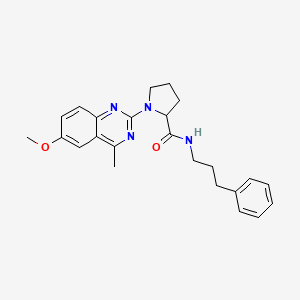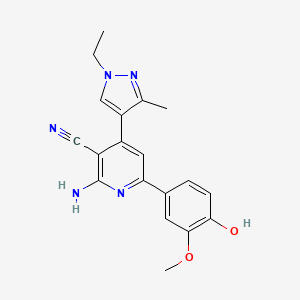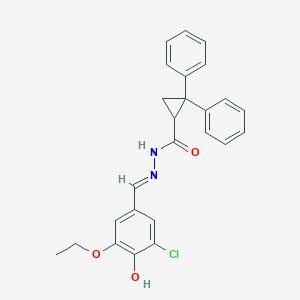
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide, also known as MPQP, is a chemical compound that has been studied for its potential therapeutic applications. MPQP belongs to the class of prolinamide derivatives and has been shown to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the inhibition of AChE and BChE, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. This compound has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of AChE and BChE in a dose-dependent manner. This compound has also been shown to inhibit the formation of amyloid-beta peptides and reduce oxidative stress in neuronal cells. In vivo studies have shown that this compound improves cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Orientations Futures
There are several future directions for research on 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide. One area of research is to further investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. This can include studying the effects of this compound on other markers of neurodegeneration such as tau protein and neuroinflammation. Another area of research is to investigate the potential use of this compound as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and elimination from the body.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have neuroprotective effects by inhibiting the activity of AChE and BChE, reducing oxidative stress and inflammation, and increasing the levels of BDNF. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound can further elucidate its potential therapeutic applications and contribute to the development of new treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the reaction of 6-methoxy-4-methyl-2-quinazolinone with N-(3-phenylpropyl)proline methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting prolinamide derivative is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that degrade acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-N-(3-phenylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-20-16-19(30-2)12-13-21(20)27-24(26-17)28-15-7-11-22(28)23(29)25-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,16,22H,6-7,10-11,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLNMGTBKHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N3CCCC3C(=O)NCCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)
![2-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6019848.png)

![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6019909.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6019914.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6019918.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6019921.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6019929.png)